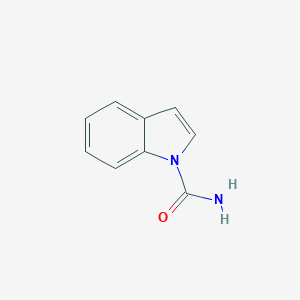

1H-Indole-1-carboxamide

Overview

Description

1H-Indole-1-carboxamide is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

A series of indole-1-carboxylic acid aryl esters was synthesized with indole and substituted phenols as raw materials . The structures of the target compounds were validated by IR and 1 H-NMR spectroscopies . The inhibitory activities of the target compounds and their potencies against marine fouling organisms were investigated .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The inhibitory activities of the target compounds and their potencies against marine fouling organisms were investigated .Physical And Chemical Properties Analysis

This compound is a colorless liquid . The structures of the target compounds were validated by IR and 1 H-NMR spectroscopies .Scientific Research Applications

Catalysis and Chemical Synthesis : Rh(III)-catalyzed coupling of N-methoxy-1H-indole-1-carboxamides with aryl boronic acids is notable for its efficiency in diverse product formation, involving selective C-C and C-N bond formations. This has implications in organic synthesis and catalytic processes (Zheng, Zhang, & Cui, 2014).

Pharmacology and Drug Discovery : The 1H-indole-1-carboxamide structure is integral in the development of novel drugs. For example, it's used in the design of negative allosteric modulators of the dopamine D2 receptor, impacting research in neuroscience and mental health (Mistry et al., 2015). Additionally, it has applications in cannabinoid receptor modulation, which could be relevant in pain management and neurological disorders (Piscitelli et al., 2012).

Enzyme Inhibition : Certain indole-carboxamides are found to be potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), with potential therapeutic applications in neurodegenerative diseases and psychiatric disorders (Tzvetkov et al., 2014).

Optical and Physical Properties : The study of solvent dependence on the optical rotation of specific indole-carboxamide derivatives enhances understanding of molecular interactions and properties, which could have implications in material science (Deguchi et al., 1993).

Molecular Structure and Design : The exploration of chemical functionalities in indole-2-carboxamides informs the development of allosteric modulators with potential applications in drug design, particularly in targeting cannabinoid receptors (Khurana et al., 2014).

Natural Products Research : The isolation and structural analysis of N-methyl-1H-indole-2-carboxamide from marine fungi contribute to the field of natural products chemistry, expanding the knowledge of bioactive marine compounds (Manríquez et al., 2009).

Organic Chemistry and Reaction Mechanisms : Studies on indole-N-carboxylic acids and derived indole-N-carboxamides focus on their role in novel reactions, C-H functionalization, and multicomponent reactions, crucial for advancing organic synthesis methods (Zeng, Lin, & Cui, 2020).

Anti-Inflammatory Drug Development : The synthesis and characterization of specific indole acetamide derivatives, along with their anti-inflammatory properties, highlight the role of this compound in medicinal chemistry and drug development (Al-Ostoot et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

indole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-6H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQILOHWHIWNQOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551010 | |

| Record name | 1H-Indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13307-58-9 | |

| Record name | 1H-Indole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

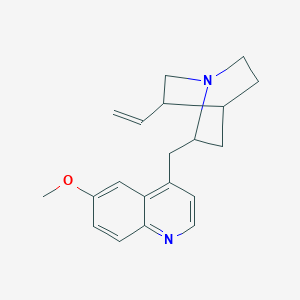

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Diethylcarbamoyl)phenyl]benzoic acid](/img/structure/B79567.png)

![Pentane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B79568.png)